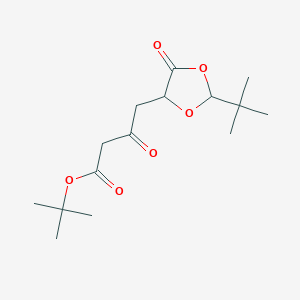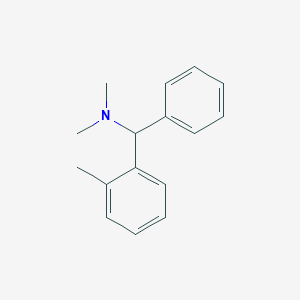![molecular formula C13H14N2O7 B13999781 2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid CAS No. 5442-45-5](/img/structure/B13999781.png)
2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid is an organic compound with a complex structure that includes a nitrobenzoyl group and a pentanedioic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid typically involves the reaction of 2-methylglutaric acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted compounds.
Applications De Recherche Scientifique
2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pentanedioic acid backbone can interact with enzymes and other proteins. These interactions can lead to various biological effects, depending on the context and conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylglutaric acid: A simpler compound with a similar backbone but without the nitrobenzoyl group.
4-Nitrobenzoic acid: Contains the nitrobenzoyl group but lacks the pentanedioic acid backbone.
Uniqueness
2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid is unique due to its combination of a nitrobenzoyl group and a pentanedioic acid backbone. This combination imparts specific chemical and biological properties that are not found in simpler compounds.
Propriétés
Numéro CAS |
5442-45-5 |
|---|---|
Formule moléculaire |
C13H14N2O7 |
Poids moléculaire |
310.26 g/mol |
Nom IUPAC |
2-methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C13H14N2O7/c1-13(12(19)20,7-6-10(16)17)14-11(18)8-2-4-9(5-3-8)15(21)22/h2-5H,6-7H2,1H3,(H,14,18)(H,16,17)(H,19,20) |
Clé InChI |
JPCSDMAVHSDIKO-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)O)(C(=O)O)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)


![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)









